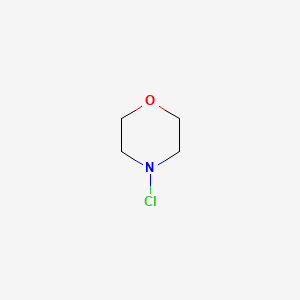
4-Chloromorpholine
Übersicht
Beschreibung
4-Chloromorpholine is a chemical compound with the molecular formula C4H8ClNO . It is also known by other names such as N-Chloromorpholine and its CAS number is 23328-69-0 .
Molecular Structure Analysis
The molecular weight of 4-Chloromorpholine is approximately 121.56 g/mol . The InChI representation of its structure isInChI=1S/C4H8ClNO/c5-6-1-3-7-4-2-6/h1-4H2 . The canonical SMILES representation is C1COCCN1Cl . Physical And Chemical Properties Analysis
4-Chloromorpholine has a molecular weight of 121.56 g/mol . It has a computed XLogP3-AA value of 0.2 . It has 2 hydrogen bond acceptors and no hydrogen bond donors . It has a topological polar surface area of 12.5 Ų . The heavy atom count is 7 .Wissenschaftliche Forschungsanwendungen
-
- Chlorinated compounds, including 4-Chloromorpholine, are promising for use in medicinal chemistry . They are used in the synthesis of diverse biological agents and drugs in the pharmaceutical industries .
- The methods of application involve various synthetic approaches to incorporate the chlorinated compounds into the desired drug molecules .
- The outcomes of these applications are the development of more potent and effective chlorinated drugs against numerous diseases .
-
- Chlorinated compounds are used in the process of drug discovery, where they can be part of the structures of potential drug candidates .
- The methods of application involve the use of advanced technologies such as artificial intelligence models to predict the structure of proteins, DNA, RNA, ligands, and more, and how they interact .
- The outcomes of these applications are the development of new therapeutic chemicals and their transformation into useful medicines .
-
- Chlorinated compounds are used in the pharmaceutical industry for the manufacturing of complex drugs .
- The methods of application involve the use of Industry 4.0 technologies such as AI, IoT, robotics, cloud computing, and big data analytics .
- The outcomes of these applications are the enhancement of pharmaceutical production concerning flexibility, expenses, standards, and safety .
-
- Chlorinated compounds are used in the study of biological agents, especially those in research, development, teaching, or diagnostic laboratories, and industrial processes .
- The methods of application involve various experimental procedures to study the interactions of these biological agents .
- The outcomes of these applications are the understanding of various biological processes and the development of treatments for diseases .
-
- Chlorinated compounds, including 4-Chloromorpholine, are used in the synthesis of heterocyclic compounds .
- The methods of application involve various synthetic approaches to incorporate the chlorinated compounds into the desired heterocyclic compounds .
- The outcomes of these applications are the development of a wide range of heterocyclic compounds with diverse properties .
- Nanotechnology
- Chlorinated compounds are used in the field of nanotechnology, particularly in the fabrication of functionalized silica nanoparticles .
- The methods of application involve various synthetic approaches to incorporate the chlorinated compounds into the desired nanoparticles .
- The outcomes of these applications are the development of functionalized silica nanoparticles with enhanced properties, which are particularly appropriate for different applications such as advanced catalysis, drug-delivery, biomedical applications, environmental remediation applications, and wastewater treatment .
-
Nonlinear Optical Single Crystals
- Chlorinated compounds are used in the field of optoelectronics, photonics, nonlinear optical, and laser technology .
- The methods of application involve various synthetic approaches to incorporate the chlorinated compounds into the desired nonlinear optical single crystals .
- The outcomes of these applications are the development of organic nonlinear optical single crystals with high optical, laser and NLO properties .
-
- Chlorinated compounds are used in the field of microalgae biotechnology, particularly in the study of Chlorella, a group of eukaryotic green microalgae .
- The methods of application involve various experimental procedures to study the interactions of these microalgae .
- The outcomes of these applications are the understanding of various biological processes and the development of treatments for diseases .
Eigenschaften
IUPAC Name |
4-chloromorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClNO/c5-6-1-3-7-4-2-6/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNGCUVXLQVDTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5066877 | |
| Record name | Morpholine, 4-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5066877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloromorpholine | |
CAS RN |
23328-69-0 | |
| Record name | 4-Chloromorpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23328-69-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Morpholine, 4-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023328690 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Morpholine, 4-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Morpholine, 4-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5066877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloromorpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.429 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Chloromorpholine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VS9GHG22Q3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



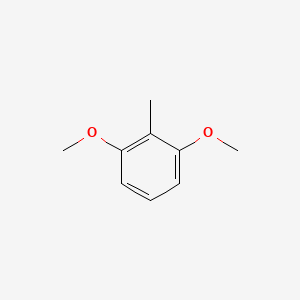
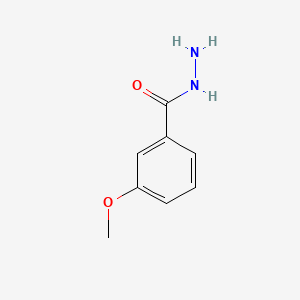
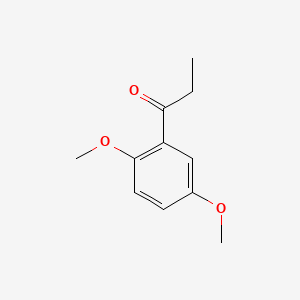

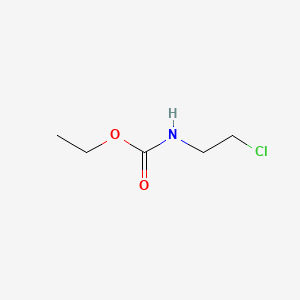

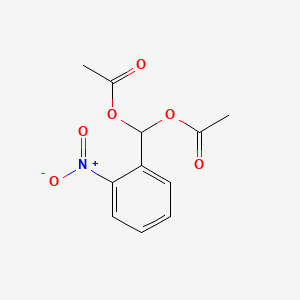
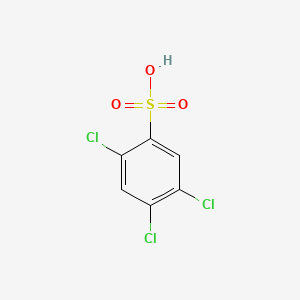
![2-Naphthalenecarboxamide, 4-[(2-chlorophenyl)azo]-3-hydroxy-N-phenyl-](/img/structure/B1360073.png)
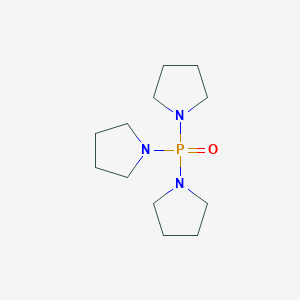
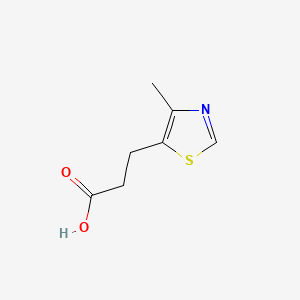

![2-Naphthalenecarboxamide, 3-hydroxy-4-[(4-methyl-2-nitrophenyl)azo]-N-(2-methylphenyl)-](/img/structure/B1360077.png)
